Cas no 54639-89-3 (2-(2-bromo-3-methoxyphenyl)acetic acid)
2-(2-bromo-3-methoxyphenyl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- Benzeneacetic acid, 2-bromo-3-methoxy-
- 2-(2-bromo-3-methoxyphenyl)acetic acid
- EN300-1899694
- 54639-89-3
-
- Inchi: 1S/C9H9BrO3/c1-13-7-4-2-3-6(9(7)10)5-8(11)12/h2-4H,5H2,1H3,(H,11,12)
- InChI Key: LJIKMPFFJPTHQX-UHFFFAOYSA-N
- SMILES: C1(CC(O)=O)=CC=CC(OC)=C1Br
Computed Properties
- Exact Mass: 243.97351g/mol
- Monoisotopic Mass: 243.97351g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 46.5Ų
Experimental Properties
- Density: 1.560±0.06 g/cm3(Predicted)
- Boiling Point: 355.3±27.0 °C(Predicted)
- pka: 3.94±0.10(Predicted)
2-(2-bromo-3-methoxyphenyl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1899694-0.05g |
2-(2-bromo-3-methoxyphenyl)acetic acid |
54639-89-3 | 95% | 0.05g |
$162.0 | 2023-09-18 | |
| Enamine | EN300-1899694-0.1g |
2-(2-bromo-3-methoxyphenyl)acetic acid |
54639-89-3 | 95% | 0.1g |
$241.0 | 2023-09-18 | |
| Enamine | EN300-1899694-0.25g |
2-(2-bromo-3-methoxyphenyl)acetic acid |
54639-89-3 | 95% | 0.25g |
$347.0 | 2023-09-18 | |
| Enamine | EN300-1899694-0.5g |
2-(2-bromo-3-methoxyphenyl)acetic acid |
54639-89-3 | 95% | 0.5g |
$546.0 | 2023-09-18 | |
| Enamine | EN300-1899694-1.0g |
2-(2-bromo-3-methoxyphenyl)acetic acid |
54639-89-3 | 1g |
$785.0 | 2023-06-03 | ||
| Enamine | EN300-1899694-2.5g |
2-(2-bromo-3-methoxyphenyl)acetic acid |
54639-89-3 | 95% | 2.5g |
$1370.0 | 2023-09-18 | |
| Enamine | EN300-1899694-5.0g |
2-(2-bromo-3-methoxyphenyl)acetic acid |
54639-89-3 | 5g |
$2277.0 | 2023-06-03 | ||
| Enamine | EN300-1899694-10.0g |
2-(2-bromo-3-methoxyphenyl)acetic acid |
54639-89-3 | 10g |
$3376.0 | 2023-06-03 | ||
| Enamine | EN300-1899694-1g |
2-(2-bromo-3-methoxyphenyl)acetic acid |
54639-89-3 | 95% | 1g |
$699.0 | 2023-09-18 | |
| Enamine | EN300-1899694-5g |
2-(2-bromo-3-methoxyphenyl)acetic acid |
54639-89-3 | 95% | 5g |
$2028.0 | 2023-09-18 |
2-(2-bromo-3-methoxyphenyl)acetic acid Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on 2-(2-bromo-3-methoxyphenyl)acetic acid
2-(2-Bromo-3-Methoxyphenyl)Acetic Acid: A Comprehensive Overview
2-(2-Bromo-3-Methoxyphenyl)Acetic Acid, identified by the CAS number 54639-89-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a bromine atom, a methoxy group, and an acetic acid moiety attached to a phenyl ring. The combination of these functional groups imparts distinctive chemical and biological properties to the molecule, making it a valuable compound for various applications.
The synthesis of 2-(2-Bromo-3-Methoxyphenyl)Acetic Acid typically involves multi-step organic reactions. One common approach is the bromination of a methoxy-substituted phenyl ring, followed by the introduction of the acetic acid group through methods such as Friedel-Crafts acylation or nucleophilic aromatic substitution. Recent advancements in catalytic systems and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound.
In terms of chemical properties, 2-(2-Bromo-3-Methoxyphenyl)Acetic Acid exhibits moderate acidity due to the presence of the carboxylic acid group. The bromine atom on the aromatic ring contributes to its reactivity in various substitution reactions, while the methoxy group acts as an electron-donating substituent, influencing the electronic properties of the molecule. These characteristics make it a versatile building block in organic synthesis.
The biological activity of 2-(2-Bromo-3-Methoxyphenyl)Acetic Acid has been extensively studied in recent years. Research indicates that this compound possesses potential anti-inflammatory and antioxidant properties, which could be explored for therapeutic applications. Additionally, studies have shown that it may exhibit inhibitory effects on certain enzymes associated with neurodegenerative diseases, highlighting its potential in drug discovery.
In the context of materials science, 2-(2-Bromo-3-Methoxyphenyl)Acetic Acid has been utilized as a precursor for the synthesis of advanced materials such as polymers and coordination compounds. Its ability to form stable complexes with metal ions makes it a promising candidate for applications in catalysis and sensing technologies.
Recent breakthroughs in computational chemistry have allowed researchers to model the molecular interactions of 2-(2-Bromo-3-Methoxyphenyl)Acetic Acid with various biological targets at an atomic level. These studies provide deeper insights into its mechanism of action and guide the design of more potent derivatives for specific therapeutic purposes.
In conclusion, 2-(2-Bromo-3-Methoxyphenyl)Acetic Acid, with its unique structure and diverse functional groups, continues to be a focal point in both academic research and industrial applications. Its potential in pharmacology, materials science, and organic synthesis underscores its importance as a key compound in modern chemistry.
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